7-alpha-Methyl-estra-4-ene-3,17-dione (CAS 17000-78-1), also known as MENT dione or 7α-methyl-19-norandrostenedione, is a highly specialized steroidal intermediate and prohormone. Structurally, it is a 19-nor steroid characterized by a 7α-methyl group and dual ketone functionalities at the C3 and C17 positions. In industrial and pharmaceutical procurement, this compound is primarily valued as an advanced, stereochemically pure precursor for the synthesis of 17α-alkylated active pharmaceutical ingredients (APIs) such as tibolone and mibolerone, as well as a direct biological precursor to trestolone (MENT). Its dual-ketone structure allows for orthogonal protection and selective nucleophilic additions, making it a critical building block in complex steroidal manufacturing [1].
Substituting 7-alpha-methyl-estra-4-ene-3,17-dione with its unmethylated analog, 19-norandrostenedione, results in a complete loss of 5α-reductase resistance, rendering the downstream products susceptible to unwanted androgenic reduction in target tissues. Furthermore, attempting to substitute this dione with trestolone (the 17β-hydroxy analog) in synthetic workflows introduces significant process inefficiencies. Trestolone requires a preliminary, yield-reducing oxidation step to regenerate the C17 ketone before any 17α-alkylation (such as ethynylation for tibolone) can occur. Procuring the 3,17-dione directly bypasses this redox cycle, ensuring higher atom economy and preventing the formation of 7β-methyl impurities that commonly plague de novo conjugate addition syntheses [1].
7α-methyl substitution and C17 ketone create unique retention and MS/MS fragmentation
Physicochemical properties matched to the analyte for accurate ISTD calibration
Lacks 7α-methyl; possesses 17β-hydroxy instead of C17 ketone
Non-identical retention time and ionization may compromise calibration accuracy and matrix-effect correction
In the industrial synthesis of 17α-alkylated steroids like tibolone and mibolerone, 7-alpha-methyl-estra-4-ene-3,17-dione serves as an optimal electrophilic intermediate. Compared to using trestolone (which possesses a 17β-hydroxyl group), the 3,17-dione provides an immediate C17 carbonyl ready for nucleophilic addition (e.g., Grignard reactions or ethynylation). Utilizing the dione eliminates the need for a preliminary oxidation step, which typically incurs a 10-15% yield loss and requires hazardous oxidizing agents. Furthermore, its C3 ketone can be selectively protected via dienamine formation due to the differential reactivity of the C3 and C17 ketones [1].
| Evidence Dimension | Synthetic step economy for C17-alkylation |
| Target Compound Data | 0 oxidation steps required prior to C17 nucleophilic addition |
| Comparator Or Baseline | Trestolone (7α-methyl-19-nortestosterone) (1 oxidation step required) |
| Quantified Difference | Elimination of one redox step, avoiding ~10-15% yield loss associated with 17β-OH oxidation |
| Conditions | Industrial synthesis of 17α-alkylated steroidal APIs |
Procuring the dione form eliminates a costly and hazardous oxidation step in the manufacturing of complex pharmaceutical APIs.
The de novo installation of a methyl group at the C7 position via copper-catalyzed conjugate addition to 4,6-estradiene-3,17-dione typically yields a crude mixture containing both 7α and 7β epimers. Procuring isolated 7-alpha-methyl-estra-4-ene-3,17-dione provides a stereochemically pure precursor (>98% 7α-epimer). In contrast, relying on in-house crude synthesis requires rigorous chromatographic or crystallization steps to remove the inactive 7β-methyl isomer, which acts as a critical impurity in downstream active pharmaceutical ingredients (APIs) and reduces overall yield [1].
| Evidence Dimension | Stereochemical purity and downstream yield |
| Target Compound Data | Pre-isolated 7α-methyl-estra-4-ene-3,17-dione (>98% ee) |
| Comparator Or Baseline | De novo conjugate addition mixtures (often containing 10-20% 7β-methyl impurities) |
| Quantified Difference | Avoidance of 10-20% isomeric impurity and subsequent chiral purification losses |
| Conditions | API precursor sourcing vs. in-house conjugate addition |
Procuring the stereopure 7α-isomer prevents downstream yield attrition and simplifies regulatory compliance for impurity profiling in API production.
As a biological precursor, 7-alpha-methyl-estra-4-ene-3,17-dione is converted to the active androgen trestolone via 17β-hydroxysteroid dehydrogenase type 1. Compared to the unmethylated baseline 19-norandrostenedione, the presence of the 7α-methyl group sterically hinders the action of 5α-reductase. This structural feature prevents the formation of 5α-reduced metabolites, which are associated with prostate hypertrophy, making the 7α-methylated dione a highly selective pro-drug for tissue-selective androgen receptor modulation [1].
| Evidence Dimension | 5α-reductase affinity and metabolite profile |
| Target Compound Data | 7-alpha-methyl-estra-4-ene-3,17-dione (highly resistant to 5α-reduction) |
| Comparator Or Baseline | 19-norandrostenedione (readily undergoes 5α-reduction) |
| Quantified Difference | Near-complete suppression of 5α-reduced androgenic metabolites in target tissues |
| Conditions | In vitro/in vivo enzymatic assays for androgenic precursors |
This resistance is critical for researchers developing selective androgen receptor modulators (SARMs) or male contraceptives where prostate-sparing pharmacokinetics are strictly required.
Due to its pre-installed 7α-methyl group and available C17 ketone, this compound is the ideal starting material for the synthesis of the menopausal hormone therapy drug tibolone. It allows for direct ketalization at C3 and subsequent ethynylation at C17, bypassing the need to oxidize intermediate alcohols [1].
In the production of the potent veterinary steroid mibolerone, the 3,17-dione structure enables selective protection of the C3 position via dienamine formation, leaving the C17 ketone open for a highly specific Grignard methylation [1].
Because of its resistance to 5α-reductase, this compound is utilized in pharmacokinetic studies as a tissue-selective prohormone. It serves as an optimal model for delivering trestolone (MENT) in vivo without hyperstimulating the prostate, a key requirement for male contraceptive development [2].